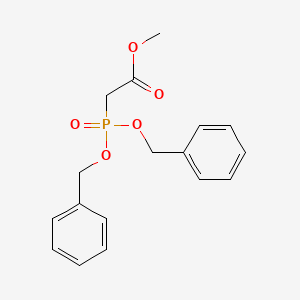

Dibenzyloxyphosphoryl acetic acid methyl ester

Description

Dibenzyloxyphosphoryl acetic acid methyl ester is an organophosphorus compound characterized by a phosphoryl group substituted with two benzyloxy moieties and an acetic acid methyl ester side chain. This compound is likely used in organic synthesis as a phosphorylating agent or intermediate, particularly in the preparation of esters or amides, as inferred from related compounds like tetrabenzyl pyrophosphate (a synonym listed in ).

Properties

IUPAC Name |

methyl 2-bis(phenylmethoxy)phosphorylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19O5P/c1-20-17(18)14-23(19,21-12-15-8-4-2-5-9-15)22-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIYYZMTQSZHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyloxyphosphoryl acetic acid methyl ester typically involves the reaction of dibenzyl phosphite with methyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the carbon atom of the bromoacetate, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenzyloxyphosphoryl acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Dibenzyloxyphosphoryl acetic acid.

Reduction: Dibenzyloxyphosphoryl ethanol.

Substitution: Various substituted phosphonate esters depending on the nucleophile used.

Scientific Research Applications

Dibenzyloxyphosphoryl acetic acid methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

Biology: Investigated for its potential role in biochemical pathways involving phosphonate compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of dibenzyloxyphosphoryl acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active phosphonate moiety, which can then inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among phosphorylated acetic acid esters lie in the substituents on the phosphorus atom and the ester group. Below is a comparative analysis:

*Estimated based on structural analogs.

Key Observations :

- Substituent Bulk : Dibenzyloxy groups () impart steric hindrance compared to smaller ethoxy () or methoxy groups (). This affects reactivity in nucleophilic substitutions.

- Functional Diversity : Compounds like Dimethyl (2-Oxopropyl)phosphonate () introduce ketone functionality, enabling conjugate addition reactions, unlike the purely ester-based derivatives.

Functional and Reactivity Differences

- Synthetic Utility: Methyl Diethylphosphonoacetate () is a versatile precursor in Horner-Wadsworth-Emmons reactions due to its diethylphosphono group. Dibenzyl Methylphosphonate () may act as a methylphosphonate donor in cross-coupling reactions, leveraging benzyl groups for stability.

Biological Activity

Dibenzyloxyphosphoryl acetic acid methyl ester (DBPA) is a phosphonate compound that has garnered attention in the fields of organic chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of DBPA, synthesizing findings from various studies, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

DBPA is characterized by its dibenzyloxyphosphoryl group attached to an acetic acid methyl ester. It is primarily used as a reagent in organic synthesis, facilitating the preparation of various phosphonate derivatives. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can yield a range of biologically active products.

Table 1: Chemical Reactions of DBPA

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Dibenzyloxyphosphoryl acetic acid | Potassium permanganate, CrO₃ |

| Reduction | Dibenzyloxyphosphoryl ethanol | LiAlH₄, NaBH₄ |

| Substitution | Various substituted phosphonate esters | Amines or alcohols |

The biological activity of DBPA is attributed to its ability to interact with specific molecular targets, particularly enzymes. Upon hydrolysis, DBPA releases an active phosphonate moiety that can inhibit enzyme activity by mimicking natural substrates or binding to active sites. This mechanism is crucial for its potential applications in drug design and enzyme inhibition.

Biological Evaluations

Research has demonstrated that DBPA exhibits notable anti-inflammatory properties. In various in vivo studies, it has been shown to significantly reduce paw thickness and weight in inflammation models. For instance:

- Inhibition of TNF-α : DBPA reduced levels of tumor necrosis factor-alpha (TNF-α) by approximately 61% in treated subjects.

- Prostaglandin E2 (PGE-2) Reduction : It decreased PGE-2 levels by about 60%, highlighting its role in modulating inflammatory pathways.

Case Studies and Research Findings

- Anti-Inflammatory Activity : A study evaluated the anti-inflammatory effects of DBPA analogs, showing significant reductions in paw swelling and inflammatory markers compared to control groups. The compounds were assessed for safety profiles through liver enzyme measurements and renal function tests.

- Enzyme Inhibition Studies : DBPA was tested against various enzymes involved in inflammatory responses. The results indicated that it could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

Table 2: Biological Activity Comparison

| Compound | IC₅₀ (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | 0.09 | Moderate | High |

| Mefenamic Acid | 29.9 | High | Moderate |

| Celecoxib | 0.05 | Low | Very High |

Applications in Drug Development

The unique structure of DBPA allows it to serve as a promising candidate for drug development, particularly as an enzyme inhibitor. Its ability to mimic natural substrates makes it suitable for designing therapeutic agents targeting inflammatory diseases and other conditions involving enzyme dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.